An In-depth Technical Guide to the Molecular Structure and Bonding of Ethyl 2-aminohex-5-enoate hydrochloride
An In-depth Technical Guide to the Molecular Structure and Bonding of Ethyl 2-aminohex-5-enoate hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, bonding, and characterization of Ethyl 2-aminohex-5-enoate hydrochloride (CAS No: 2708278-69-5).[1][2] As a non-proteinogenic amino acid ester, this compound serves as a versatile building block in synthetic organic chemistry. This document delineates its covalent framework, stereochemistry, and the electronic influence of its key functional groups—an ammonium salt, an ethyl ester, and a terminal alkene. We present a validated, multi-step workflow for its structural elucidation, integrating Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The causality behind each analytical step is explained, and predictive data is provided to serve as a benchmark for researchers. This guide is designed to equip scientists with the foundational knowledge required for the confident identification and application of this molecule.
Molecular Structure and Bonding Analysis
Ethyl 2-aminohex-5-enoate hydrochloride is a chiral molecule whose chemical properties are dictated by the interplay of its three primary functional groups. The molecular formula of the salt is C₈H₁₆ClNO₂ with a molecular weight of 193.67 g/mol .[1][2]
Covalent Framework and Hybridization
The molecule's backbone is a six-carbon chain featuring a terminal double bond and an ethyl ester functionality. The amino group at the C2 position is protonated, forming an ammonium cation with a chloride counter-ion.
-
Ester Group (C1, O, O-Et): The carbonyl carbon (C1) is sp² hybridized with a trigonal planar geometry, forming a π-bond with one oxygen atom. The ester ether oxygen and the carbons of the ethyl group are sp³ hybridized.
-
Chiral Center (C2): The alpha-carbon (C2) is sp³ hybridized, resulting in a tetrahedral geometry. It is bonded to four different substituents (H, -NH₃⁺, -COOEt, and the butenyl chain), rendering it a stereocenter.
-
Ammonium Group (-NH₃⁺): The nitrogen atom is sp³ hybridized with a tetrahedral electron geometry, bearing a formal positive charge. This charge significantly influences the molecule's electronic properties and reactivity.
-
Alkene Group (C5, C6): The C5 and C6 carbons are sp² hybridized with trigonal planar geometry, connected by one σ-bond and one π-bond.
The overall structure is a salt, comprised of the organic ammonium cation, [C₈H₁₆NO₂]⁺, and the inorganic chloride anion, Cl⁻, held together by an ionic bond.
Predicted Bond Parameters
| Bond Type | Hybridization | Predicted Bond Length (Å) | Predicted Bond Angle | Notes |
| C=O (Ester) | sp²-sp² | ~ 1.22 | O=C-O ≈ 124° | Typical carbonyl double bond. |
| C-O (Ester) | sp²-sp³ | ~ 1.35 | C-O-C ≈ 118° | Partial double bond character. |
| C2-N (Amine) | sp³-sp³ | ~ 1.49 | C-C-N ≈ 109.5° | Standard C-N single bond. |
| C5=C6 (Alkene) | sp²-sp² | ~ 1.34 | C-C=C ≈ 120° | Standard C=C double bond. |
A Validated Workflow for Structural Characterization
The definitive confirmation of Ethyl 2-aminohex-5-enoate hydrochloride's structure requires a synergistic approach combining several spectroscopic techniques. Each step provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: A logical workflow for the comprehensive structural analysis of the target molecule.
Step 1: Functional Group Identification via Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is the ideal first-pass analytical technique.[3] It is rapid and provides unambiguous evidence for the presence or absence of key functional groups by detecting their characteristic vibrational frequencies. For this molecule, it serves to confirm the ester carbonyl, the ammonium salt, and the alkene C=C double bond.
Experimental Protocol:
-
Prepare the sample as a KBr pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.
-
Acquire a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Process the data by subtracting the background spectrum.
Predicted IR Data:
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | Ammonium (-NH₃⁺) | 3100 - 2800 (broad) | Strong, Broad |
| C-H Stretch (sp²) | Alkene (=C-H) | ~ 3080 | Medium |
| C-H Stretch (sp³) | Alkane (-C-H) | 2980 - 2850 | Strong |
| C=O Stretch | Ester | ~ 1745 | Strong |
| C=C Stretch | Alkene | ~ 1645 | Medium |
| N-H Bend | Ammonium (-NH₃⁺) | 1600 - 1500 | Strong |
| C-O Stretch | Ester | 1250 - 1100 | Strong |
Step 2: Structural Assembly via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[4] ¹H NMR reveals the number of unique proton environments and their neighboring protons, while ¹³C NMR identifies all unique carbon atoms. The use of a deuterated solvent like DMSO-d₆ or D₂O is critical for solubilizing the hydrochloride salt and avoiding signal overlap from the solvent.[5]
Experimental Protocol:
-
Accurately weigh 5-10 mg of Ethyl 2-aminohex-5-enoate hydrochloride.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., TMS), if not already present in the solvent.
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. A pulse program with proton decoupling is standard.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz): Note: Chemical shifts (δ) are predicted based on analogous structures.[6] Multiplicity: s=singlet, t=triplet, q=quartet, m=multiplet.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |
| -NH₃⁺ | 8.5 - 9.0 | br s | - | 3H |
| -CH=CH₂ | 5.75 - 5.90 | m | - | 1H |
| =CH₂ | 5.10 - 5.25 | m | - | 2H |
| -OCH₂ CH₃ | ~ 4.20 | q | J ≈ 7.1 | 2H |
| -CH (NH₃⁺)- | ~ 4.05 | t | J ≈ 6.5 | 1H |
| -CH₂ -CH= | ~ 2.55 | m | - | 2H |
| -CH₂-CH₂ -CH= | ~ 2.10 | m | - | 2H |
| -OCH₂CH₃ | ~ 1.25 | t | J ≈ 7.1 | 3H |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz): Note: Chemical shifts (δ) are predicted based on analogous structures.[5][6]
| Carbon Assignment | Predicted δ (ppm) |
| C =O (Ester) | ~ 171.5 |
| -C H=CH₂ | ~ 133.0 |
| =C H₂ | ~ 118.5 |
| -OC H₂CH₃ | ~ 62.0 |
| -C H(NH₃⁺)- | ~ 52.5 |
| -C H₂-CH= | ~ 34.0 |
| -CH₂-C H₂-CH= | ~ 29.5 |
| -OCH₂C H₃ | ~ 14.0 |
Step 3: Molecular Weight Verification via Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the definitive molecular weight of the compound, serving as the final piece of validation for the proposed structure.[7] Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, non-volatile salts, allowing the intact cation to be observed.
Experimental Protocol:
-
Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to ensure protonation and stability.
-
Infuse the sample solution directly into the ESI source or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., quadrupole or TOF) will separate ions based on their mass-to-charge ratio (m/z).
Predicted MS Data (ESI+): The compound exists as a pre-formed cation in solution. The mass spectrometer will detect this cation.
-
Molecular Formula of Cation: [C₈H₁₆NO₂]⁺
-
Calculated Monoisotopic Mass of Cation: 158.1176 Da
-
Expected Primary Ion (m/z): 158.12 [M]⁺
The observation of a strong signal at m/z 158.12 would confirm the mass of the organic cation, and by extension, the molecular formula of the entire salt.
Conclusion
The molecular structure and bonding of Ethyl 2-aminohex-5-enoate hydrochloride are well-defined by its constituent functional groups. Its characterization relies on a logical and systematic application of modern spectroscopic techniques. The workflow and predictive data presented in this guide offer a robust framework for researchers to verify the identity and purity of this compound, enabling its confident use in further synthetic applications and drug development programs.
References
- Google Patents. (n.d.). Method of preparing amino acid alkyl ester hydrochloride.
-
Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved March 4, 2026, from [Link]
-
Royal Society of Chemistry. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. Retrieved March 4, 2026, from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved March 4, 2026, from [Link]
-
SpectraBase. (n.d.). L-Allylglycine, N-ethoxycarbonyl-, tetradecyl ester. Retrieved March 4, 2026, from [Link]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved March 4, 2026, from [Link]
-
Appretech Scientific Limited. (n.d.). ethyl 2-aminohex-5-enoate hydrochlor. Retrieved March 4, 2026, from [Link]
Sources
- 1. ethyl 2-aminohex-5-enoate hydrochloride - CAS:2708278-69-5 - Abovchem [abovchem.com]
- 2. appretech.com [appretech.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
